molecular formula C17H20FNO2 B4715323 (2,4-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine CAS No. 355381-59-8

(2,4-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine

Cat. No.: B4715323
CAS No.: 355381-59-8
M. Wt: 289.34 g/mol
InChI Key: ZCFZTVFHYVEJJW-UHFFFAOYSA-N
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Description

(2,4-Dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine is a secondary amine featuring a 2,4-dimethoxy-substituted benzyl group and a 2-(3-fluorophenyl)ethyl moiety. For instance, the 4-fluorophenyl analog, (2,4-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine (CAS: 355382-64-8), is identified as a research chemical with synonyms including N-(2,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine . The 3-fluorophenyl variant likely shares similar synthetic and physicochemical properties, differing primarily in the fluorine substitution position on the phenyl ring.

Properties

IUPAC Name

N-[(2,4-dimethoxyphenyl)methyl]-2-(3-fluorophenyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO2/c1-20-16-7-6-14(17(11-16)21-2)12-19-9-8-13-4-3-5-15(18)10-13/h3-7,10-11,19H,8-9,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCFZTVFHYVEJJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CNCCC2=CC(=CC=C2)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00366335
Record name N-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

355381-59-8
Record name N-[(2,4-Dimethoxyphenyl)methyl]-2-(3-fluorophenyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00366335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(2,4-Dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by a dimethoxybenzyl moiety and a 3-fluorophenyl ethylamine group. Its molecular formula is C17H20FNO2C_{17}H_{20}FNO_2, and it possesses a molecular weight of approximately 321.8 g/mol. The presence of methoxy groups enhances its lipophilicity, which is likely to influence its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems. Preliminary studies suggest that this compound may:

  • Modulate serotonin and dopamine receptor activity.
  • Influence neurotransmitter release and receptor sensitivity.
  • Exhibit potential antidepressant effects due to structural similarities with known psychoactive compounds.

Summary of Biological Activities

Research indicates that this compound exhibits various biological activities. The following table summarizes these activities:

Activity Description References
Neurotransmitter ModulationInfluences serotonin and dopamine pathways, potentially aiding in mood regulation
Enzyme InteractionExhibits interactions with various enzymes, affecting metabolic pathways
Antidepressant PotentialStructural similarity to known antidepressants suggests serotonergic activity

Case Studies and Research Findings

  • Neuropharmacological Studies : Initial studies have indicated that this compound may have significant effects on mood regulation. In vitro assays demonstrated its ability to modulate serotonin receptor activity, suggesting potential applications in treating mood disorders.
  • Comparative Analysis : Comparative studies with structurally similar compounds revealed that variations in substituent positions significantly affect biological activity. For instance, compounds like N-(3,4-dimethoxybenzyl)-2-(4-fluorophenyl)ethanamine exhibited different pharmacological properties due to the position of the fluorine atom on the phenyl ring.
  • Antiproliferative Activity : Research has also explored the antiproliferative effects of this compound on various cancer cell lines. The presence of the dimethoxy group was found to enhance cytotoxicity against specific cancer types, indicating its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Effects

Fluorophenyl Position Variants
  • 3-Fluorophenyl vs. 4-Fluorophenyl :
    The position of fluorine on the phenyl ring influences electronic and steric properties. For example, 3-fluorophenyl groups may alter receptor binding compared to 4-fluorophenyl analogs due to differences in dipole orientation and steric hindrance. lists 3-FMA (1-(3-fluorophenyl)-N-methylpropan-2-amine), a psychoactive compound, suggesting that 3-fluorophenyl substitution can confer bioactivity .
Methoxy Group Variations
  • 2,4-Dimethoxybenzyl vs. 2,3-Dimethoxybenzyl :
    The 2,3-dimethoxybenzyl analog (CAS: 477320-10-8) demonstrates how methoxy group positioning affects solubility and metabolic stability. The 2,4-dimethoxy configuration may enhance lipophilicity compared to 2,3-substitution, impacting membrane permeability .

Pharmacological and Receptor Binding Profiles

  • 5-HT2 Receptor Affinity: highlights N-(2,4-dimethoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine (Compound 32) as a 5-HT2 receptor ligand, with a 73% yield and detailed NMR data .
  • Psychoactive Potential: Fluorinated phenethylamines in (e.g., 3-FMA) are associated with stimulant effects, implying that the 3-fluorophenyl ethylamine moiety may contribute to CNS activity .

Physicochemical Data

Compound Substituents (Benzyl/Phenyl) Key NMR Shifts (δ, ppm) Reference
N-(2,4-Dimethoxybenzyl)-[2-(1H-indol-3-yl)ethyl]amine 2,4-dimethoxybenzyl / indole 10.99 (NH), 7.54 (H7), 6.61 (H3')
(2,3-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine 2,3-dimethoxybenzyl / 4-fluorophenyl Not reported
(2,4-Dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine 2,4-dimethoxybenzyl / 4-fluorophenyl Not reported

Q & A

Q. What are the optimal synthetic routes for (2,4-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine, and how can reaction conditions be optimized?

The synthesis of this compound typically involves multi-step nucleophilic substitution or reductive amination. A common approach is reacting 2-(3-fluorophenyl)ethylamine with 2,4-dimethoxybenzyl chloride under basic conditions (e.g., NaOH or K₂CO₃) in a polar aprotic solvent like DMF. Heating (60–80°C) and inert atmospheres (N₂/Ar) improve yields by minimizing side reactions. Optimization may include adjusting stoichiometry (1.2:1 molar ratio of benzyl chloride to amine) or using coupling agents like HOBt/DIC for sterically hindered intermediates . Purification via column chromatography (SiO₂, hexane/EtOAc gradient) or recrystallization enhances purity.

Q. Which spectroscopic techniques are most effective for structural characterization, and how are data interpreted?

  • NMR Spectroscopy :
    • ¹H NMR : Key signals include aromatic protons (δ 6.8–7.2 ppm for fluorophenyl; δ 6.5–6.8 ppm for dimethoxybenzyl), methoxy groups (δ ~3.8 ppm), and ethylenic CH₂ groups (δ 2.6–3.2 ppm). Splitting patterns distinguish substituent positions (e.g., para- vs. ortho-methoxy).
    • ¹³C NMR : Fluorine coupling in the 3-fluorophenyl group causes splitting (~JC-F ≈ 245 Hz) .
  • HRMS : Confirms molecular formula (e.g., C₁₇H₁₉FNO₂⁺, expected m/z 296.1456).
  • IR : Amine N-H stretches (~3350 cm⁻¹) and C-F vibrations (~1220 cm⁻¹) .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

Initial screening should focus on:

  • Enzyme/Receptor Binding : Fluorescence polarization or SPR assays to assess interactions with targets like GPCRs or monoamine oxidases. Fluorescamine-based fluorometric assays (excitation 390 nm, emission 475–490 nm) quantify primary amine reactivity .
  • Cytotoxicity : MTT assays in HEK-293 or HepG2 cells (IC₅₀ determination).
  • Solubility/LogP : Shake-flask method or HPLC-derived LogP to guide pharmacokinetic studies .

Advanced Research Questions

Q. How can contradictory data in biological activity across studies be resolved?

Discrepancies often arise from assay conditions (e.g., pH, solvent DMSO concentration) or impurity profiles. Strategies include:

  • Reproducibility Checks : Validate purity via HPLC (>98%) and control for batch-to-batch variability.
  • Dose-Response Curves : Use 8–12 concentration points to confirm EC₅₀/IC₅₀ consistency.
  • Orthogonal Assays : Compare fluorescence-based results with radioligand binding (e.g., ³H-labeled analogs) or functional assays (cAMP/Gq-coupled readouts) .

Q. What strategies improve yield in multi-step syntheses involving sensitive intermediates?

  • Protection/Deprotection : Protect the amine with Boc groups during benzylation to prevent side reactions.
  • Flow Chemistry : Continuous flow reactors enhance reproducibility for exothermic steps (e.g., benzyl chloride formation) .
  • Low-Temperature Quenching : For intermediates prone to degradation, use −78°C quenching with NH₄Cl.
  • Catalysis : Pd/C or Raney Ni for selective hydrogenation of nitro or imine intermediates .

Q. How can computational and experimental methods elucidate its mechanism of action?

  • Molecular Dynamics (MD) Simulations : Model interactions with targets (e.g., serotonin receptors) using docking software (AutoDock Vina) and validate with mutagenesis studies.
  • X-Ray Crystallography : Co-crystallize with target proteins (e.g., MAO-B) to identify binding motifs.
  • Metabolic Profiling : LC-MS/MS tracks metabolites in hepatocyte models to assess stability and degradation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2,4-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine
Reactant of Route 2
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(2,4-dimethoxybenzyl)[2-(3-fluorophenyl)ethyl]amine

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